6-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 6-position, a pyridinyl group at the 2-position, and a carbonyl chloride group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the quinoline ring, followed by functional group modifications to introduce the desired substituents.
Cyclization: The initial step involves the formation of the quinoline ring through cyclization reactions. This can be achieved by condensing aniline derivatives with β-ketoesters or β-diketones under acidic or basic conditions.
Chlorination: The final step involves the introduction of the carbonyl chloride group at the 4-position. This can be achieved by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.
Industrial Production Methods
Industrial production of 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions to introduce the carbonyl chloride group.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed
Amides: Formed by reacting with amines.
Esters: Formed by reacting with alcohols.
Thioesters: Formed by reacting with thiols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride has various applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of quinoline derivatives with biological targets.
Material Science: It is used in the synthesis of organic materials with specific electronic and optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Interacting with DNA: It can intercalate into DNA, disrupting the replication and transcription processes.
Modulating Receptors: It can bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, exhibiting different biological activities.
Uniqueness
The uniqueness of 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Conclusion
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride is a versatile compound with significant applications in medicinal chemistry, biological studies, and material science. Its unique structure and reactivity make it a valuable building block for the synthesis of various bioactive molecules and materials.
Properties
Molecular Formula |
C16H11ClN2O |
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Molecular Weight |
282.72 g/mol |
IUPAC Name |
6-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C16H11ClN2O/c1-10-2-3-14-12(8-10)13(16(17)20)9-15(19-14)11-4-6-18-7-5-11/h2-9H,1H3 |
InChI Key |
WUZOXDGDOCQTFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
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